molecular formula C19H21ClO3 B452778 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde CAS No. 372498-50-5

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde

Cat. No.: B452778
CAS No.: 372498-50-5
M. Wt: 332.8g/mol
InChI Key: BSWWEPRBROHIFH-UHFFFAOYSA-N
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Description

Molecular Characterization

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde exhibits a molecular formula of C19H21ClO3 with a molecular weight of 332.8 g/mol, as documented in the PubChem database. The compound's structure encompasses two distinct aromatic ring systems connected through an ether linkage, creating a complex molecular architecture that distinguishes it from simpler benzaldehyde derivatives. The primary benzaldehyde moiety features substitution at the 3- and 4-positions, with a methoxy group (-OCH3) at the 4-position and a substituted phenoxymethyl group at the 3-position.

The secondary aromatic ring system bears three substituents: a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position of the phenoxy ring. This substitution pattern creates significant steric and electronic effects that influence the compound's chemical behavior and potential biological activity. The molecular structure can be represented by the SMILES notation: CC(C)C1=CC(=C(C)C=C1OCC2=C(C=CC(=C2)C=O)OC)Cl, which encodes the complete connectivity pattern of all atoms within the molecule.

The compound's three-dimensional structure, as characterized by computational methods, reveals specific conformational preferences arising from the bulky isopropyl substituent and the ether linkage between the two aromatic systems. These structural features contribute to the molecule's overall stability and reactivity profile, making it a subject of interest for various chemical applications.

Property Value Source
Molecular Formula C19H21ClO3
Molecular Weight 332.8 g/mol
CAS Number 372498-50-5
MDL Number MFCD01943707
InChI Key BSWWEPRBROHIFH-UHFFFAOYSA-N

Historical Context in Benzaldehyde Chemistry

The development of complex benzaldehyde derivatives like this compound represents a significant evolution from the early days of benzaldehyde chemistry. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès during his investigations into amygdalin, the poisonous compound found in bitter almonds. The foundational work by Friedrich Wöhler and Justus von Liebig, who first synthesized benzaldehyde in 1832, established the groundwork for understanding aromatic aldehyde chemistry.

The progression from simple benzaldehyde to highly substituted derivatives reflects advances in synthetic organic chemistry throughout the 19th and 20th centuries. Early commercial production of benzaldehyde derivatives began around 1900, following developments in chlorination technology and the invention of supporting infrastructure including the dynamo and commercial production of graphite electrodes. The synthesis of complex derivatives like the subject compound builds upon these historical foundations while incorporating modern synthetic methodologies.

Benzaldehyde derivatives have found widespread use in the fragrance and flavoring industries, with compounds such as p-methylbenzaldehyde, 4-methoxybenzaldehyde (anisaldehyde), and 4-isopropylbenzaldehyde (cuminaldehyde) becoming commercially important. The development of more complex derivatives represents an ongoing effort to create molecules with enhanced or novel properties for specialized applications.

The historical context also includes the evolution of analytical techniques that enable the characterization of complex molecules like this compound. Modern spectroscopic methods, including NMR spectroscopy and mass spectrometry, provide detailed structural information that was not available to earlier researchers.

Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that reflect its complex structure and functional groups. Primarily, it is classified as an aromatic aldehyde due to the presence of the formyl group (-CHO) directly attached to the benzene ring. The compound also falls under the category of substituted benzaldehydes, specifically those bearing both electron-donating (methoxy) and electron-withdrawing (aldehyde) substituents.

From a structural perspective, the molecule can be classified as an ether compound due to the C-O-C linkage connecting the two aromatic ring systems. This ether bridge creates a diphenyl ether-type structure, though with significant substitution on both aromatic rings. The presence of the chlorine atom also places this compound within the category of organohalogen compounds, specifically organochlorine derivatives.

The systematic nomenclature follows IUPAC conventions, with the longest carbon chain and principal functional group (aldehyde) determining the base name. Alternative nomenclature systems provide various acceptable names for the compound, including 3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxybenzaldehyde and 3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxybenzaldehyde.

The compound's registry in multiple chemical databases under consistent identifiers (CAS number 372498-50-5, MDL number MFCD01943707) ensures unambiguous identification across different nomenclature systems and commercial sources. This standardization is crucial for commercial applications and regulatory compliance.

Classification Category Specific Type Rationale
Functional Group Aromatic Aldehyde Formyl group on benzene ring
Structural Type Substituted Benzaldehyde Multiple substituents on aromatic ring
Connectivity Diphenyl Ether Derivative Ether linkage between aromatic systems
Substituent Type Organohalogen Compound Chlorine substituent present

Position in Contemporary Chemical Research

This compound occupies a specialized position within contemporary chemical research, particularly in the context of advanced organic synthesis and molecular design. The compound's availability through multiple commercial suppliers, including Sigma-Aldrich, Amerigo Scientific, and ChemScene, indicates its relevance to ongoing research activities. However, the discontinuation of the product by some suppliers suggests that its applications may be highly specialized or in the early stages of development.

The compound's complex structure makes it representative of modern synthetic challenges in creating highly functionalized aromatic molecules. Current research trends in benzaldehyde chemistry focus on developing environmentally sustainable synthetic routes and exploring new applications in materials science and pharmaceutical research. The oxidation of toluene to benzaldehyde derivatives continues to be an active area of investigation, with researchers developing new catalytic systems that could potentially be applied to the synthesis of complex derivatives like this compound.

From a computational chemistry perspective, the molecule presents interesting challenges for molecular modeling and structure-activity relationship studies. The presence of multiple aromatic rings, ether linkages, and diverse substituents creates a complex electronic environment that requires sophisticated computational approaches to understand fully. The compound's topological polar surface area (35.53 Ų) and calculated LogP value (5.17) indicate specific physicochemical properties that may be relevant for biological applications.

Contemporary research applications may include its use as a synthetic intermediate in the preparation of more complex molecules, particularly in medicinal chemistry where substituted benzaldehyde derivatives serve as key building blocks. The compound's unique substitution pattern could provide specific binding properties or reactivity patterns useful in drug discovery programs.

The molecule's classification as an ether compound also positions it within research focused on developing new materials with specific electronic or optical properties. The combination of electron-donating and electron-withdrawing groups, along with the extended conjugated system, may contribute to interesting photophysical properties worthy of investigation.

Properties

IUPAC Name

3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-12(2)16-9-17(20)13(3)7-19(16)23-11-15-8-14(10-21)5-6-18(15)22-4/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWEPRBROHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde typically involves multiple steps One common approach starts with the chlorination of 2-isopropyl-5-methylphenol to introduce the chlorine atom This intermediate is then reacted with formaldehyde to form the phenoxy methyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzoic acid.

    Reduction: 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The phenoxymethyl group in the target compound introduces significant steric hindrance compared to simpler derivatives, likely affecting solubility and reactivity.

CYP Enzyme Inhibition

4-Methoxybenzaldehyde is a reversible inhibitor of both human CYP2A6 and mouse CYP2A5 enzymes, with IC₅₀ values <10 µM . In contrast, benzaldehyde derivatives with alkyl or methoxy substitutions (e.g., 4-methylbenzaldehyde) exhibit reversible inhibition, while unsubstituted benzaldehyde acts as an irreversible inhibitor .

Biological Activity

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde (CAS Number: 372498-50-5) is a chemical compound with potential biological activities that have been explored in various studies. This article delves into its synthesis, biological evaluations, and potential applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C19_{19}H21_{21}ClO3_3, with a molecular weight of approximately 332.82 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point467.7 ± 45.0 °C
Flash Point170.9 ± 27.7 °C
LogP5.76
Vapour Pressure0.0 ± 1.2 mmHg at 25°C

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with aldehydes under controlled conditions, often utilizing catalytic methods to enhance yield and purity. The specific synthetic pathways can vary based on the desired derivatives and their targeted biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar phenolic structures have demonstrated significant antiproliferative effects against various cancer cell lines.

In a comparative study, derivatives exhibited IC50_{50} values as low as 1.1 μM against MCF-7 (breast cancer), indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanisms often involve inhibition of key enzymes such as thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives demonstrated significant inhibition rates, suggesting potential use in developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Antiproliferative Effects : A study focused on the evaluation of various phenolic compounds revealed that those similar to our target compound exhibited significant growth inhibition in cancer cell lines, supporting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, confirming its capability to interact effectively with proteins involved in cancer progression and microbial resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.